molecular formula C17H17BrN2O3S B2515314 N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 929979-48-6

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2515314
CAS No.: 929979-48-6
M. Wt: 409.3
InChI Key: MNDSURYSUFVBKL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a bromophenyl group and a distinctive (E)-styrenesulfonamide structure, which may serve as a key scaffold for investigating biological pathways. Its structural complexity suggests potential as a precursor or intermediate in developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in designing enzyme inhibitors or receptor modulators, given the prevalence of sulfonamide functional groups in pharmacologically active molecules . As a specialized research chemical, it is provided for laboratory studies only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSURYSUFVBKL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with acetic anhydride to form N-(3-bromophenyl)acetamide.

    Introduction of the Phenylethenyl Group: The N-(3-bromophenyl)acetamide is then subjected to a Wittig reaction with benzyltriphenylphosphonium chloride to introduce the phenylethenyl group.

    Sulfonylation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The phenylethenyl group may also contribute to binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties
Compound Name Key Substituents Structural Differences vs. Target Compound Reference
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Aliphatic heptan-2-yl group, propanamide chain Replaces 3-bromophenyl with aliphatic chain
Methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate Pyrazolylmethyl group, ester functionality Heterocyclic substituent vs. bromophenyl; ester vs. acetamide

Key Observations :

  • The pyrazolylmethyl derivative introduces a heterocyclic group, which may improve metabolic stability compared to the bromophenyl group .
Acetamide Derivatives with Aromatic Substituents
Compound Name Substituents Synthesis Yield Melting Point Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Fluorophenoxy, butyryl, n-butyl 82% 75°C
Target Compound 3-Bromophenyl, (E)-styrenyl sulfonamide N/A N/A -

Key Observations :

  • Fluorophenoxy-containing analogues (e.g., compound 30 in ) exhibit high synthesis yields (82%) and moderate melting points (75°C), suggesting efficient crystallization. The 3-bromophenyl group in the target compound may confer higher melting points due to increased molecular weight and halogen bonding .
Benzothiazole-Based Acetamides (Patent Derivatives)
Compound Name Substituents Potential Applications Reference
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Chlorophenyl, trifluoromethyl Anticancer, antimicrobial agents
Target Compound Bromophenyl, styrenyl sulfonamide Unknown (structural similarity suggests kinase inhibition) -

Key Observations :

  • Trifluoromethylbenzothiazole derivatives () are optimized for electronic effects (e.g., electron-withdrawing CF₃) and steric bulk.
  • Chlorophenyl and bromophenyl groups are both halogens but differ in polarizability; bromine’s larger size may enhance van der Waals interactions in hydrophobic environments.

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